1-Acetamidocyclopentane-1-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of cyclopentane-based amino acids has been explored through multiple approaches. One notable method involves the Diels-Alder reaction to produce norbornene cycloadducts, followed by oxidative cleavage, ensuring proper stereochemistry of the resultant diastereomers. This method has been applied efficiently to produce enantiopure diastereomers of 1-aminocyclopentane-1,2,4-tricarboxylic acids, showcasing the versatility and efficiency of asymmetric synthesis in generating cyclopentane-based amino acid derivatives (Caputo et al., 2006).
Molecular Structure Analysis
The molecular structure and conformation of 1-aminocyclopentane-1-carboxylic acid derivatives have been extensively studied, highlighting the importance of the cyclopentane ring's positioning relative to peptide chains. Crystallographic studies have provided insight into the conformational preferences of these compounds, indicating potential for α/310-helical conformations, which are influenced by the torsion angles around the Cα—C bonds (Valle et al., 1988).
Chemical Reactions and Properties
1-Aminocyclopentane-1-carboxylic acid and its derivatives participate in various chemical reactions, demonstrating unique reactivity patterns due to their cyclopentane structure. For instance, the rearrangement of 1-amino-2-nitrocyclopentanecarboxylic acid during acetylation highlights the compound's reactivity, where both carboxy- and acetamido-groups are necessary for the observed transformation (Turner, 1967).
Physical Properties Analysis
The physical properties of cyclopentane-based amino acids are largely influenced by their molecular structure. The cyclopentane ring confers rigidity to the molecule, impacting its solubility, boiling point, and melting point. These properties are crucial for understanding the compound's behavior in various solvents and conditions, though specific details on 1-acetamidocyclopentane-1-carboxylic acid are scarce and warrant further investigation.
Chemical Properties Analysis
The chemical properties of 1-acetamidocyclopentane-1-carboxylic acid derivatives, such as acidity, basicity, and reactivity towards other chemical agents, are shaped by the presence of functional groups (amino and carboxylic acid groups) and the cyclopentane ring. Studies have shown that cyclopentane-1,3-dione can act as a novel isostere for the carboxylic acid functional group, suggesting that derivatives of 1-acetamidocyclopentane-1-carboxylic acid could exhibit similar isosteric properties (Ballatore et al., 2011).
Scientific Research Applications
Application 1: Alleviating Heat Stress Damage in Marine Red Algae
- Scientific Field : Marine Biology
- Summary of the Application : 1-Acetamidocyclopentane-1-carboxylic acid and its analogs have been found to alleviate heat stress damage in the marine red alga Neopyropia yezoensis .
- Methods of Application : The study involved the application of 1-Acetamidocyclopentane-1-carboxylic acid and its analogs to the marine red alga Neopyropia yezoensis under heat stress conditions .
- Results or Outcomes : The application of 1-Acetamidocyclopentane-1-carboxylic acid increased the expression of genes involved in antioxidant defense systems to protect photosynthesis and respiration .
Application 2: Ethylene-Independent Growth Regulator
- Scientific Field : Plant Physiology
- Summary of the Application : 1-Aminocyclopropane 1-carboxylic acid (ACC), a non-proteinogenic amino acid, was discovered to be an intermediate in the biosynthesis of the plant hormone ethylene . In recent years, a growing body of evidence suggests that ACC plays a signaling role independent of the biosynthesis .
- Methods of Application : The study involved the application of exogenous ACC to various plant tissues .
- Results or Outcomes : The application of ACC has been used as a proxy for ethylene in numerous studies as it is readily converted by nearly all plant tissues to ethylene .
properties
IUPAC Name |
1-acetamidocyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-8(7(11)12)4-2-3-5-8/h2-5H2,1H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLJYVSRHSZWQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281738 | |
Record name | 1-(acetylamino)cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20281738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetamidocyclopentane-1-carboxylic acid | |
CAS RN |
4854-46-0 | |
Record name | MLS000738007 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22847 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(acetylamino)cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20281738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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